molecular formula C12H15Cl2NO3 B1426750 Methyl (2S,4S)-4-(2-chlorophenoxy)-2-pyrrolidinecarboxylate hydrochloride CAS No. 1217687-73-4

Methyl (2S,4S)-4-(2-chlorophenoxy)-2-pyrrolidinecarboxylate hydrochloride

Cat. No. B1426750
CAS RN: 1217687-73-4
M. Wt: 292.15 g/mol
InChI Key: XCORMMXQOPGPBQ-GNAZCLTHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2S,4S)-4-(2-chlorophenoxy)-2-pyrrolidinecarboxylate hydrochloride (MCPH) is an organic compound that has been used in a variety of scientific research applications. It is a synthetic compound that is used in a variety of laboratory experiments, and has been studied for its biochemical and physiological effects. MCPH is known to have a wide range of effects on the body, and has been studied for its potential applications in medicine and other areas of research.

Scientific Research Applications

Cognitive Enhancement and Anxiolytic Activity

Research has explored the use of compounds similar to Methyl (2S,4S)-4-(2-chlorophenoxy)-2-pyrrolidinecarboxylate hydrochloride in enhancing cognitive functions and exhibiting anxiolytic activity. For instance, a study on 2-Methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine (ABT-089, S-4), a related compound, showed positive effects in rodent and primate models for cognitive enhancement and anxiolytic activity. This compound also exhibited reduced activation of peripheral ganglionic type receptors, making it a potential candidate for treating cognitive disorders (Lin et al., 1997).

Metabolic Activity

Another aspect of research has been the investigation of similar compounds for their metabolic effects. A study on 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride demonstrated reduced food intake and weight gain in obese rats when administered chronically (Massicot et al., 1985).

Photochemical Reactions

Research also extends to photochemical reactions involving related compounds. For instance, the UV-irradiation of methyl 2-pyridinecarboxylate in methanol revealed interesting methylation and methoxylation reactions. These reactions varied based on the presence of added acid, showcasing different chemical pathways and their potential applications (Sugiyama et al., 1981).

Chemical Synthesis and Catalysis

The compound has also been studied in the context of chemical synthesis and catalysis. Research on similar compounds, such as the asymmetric hydrogenations of derivatives, is significant. These studies contribute to the development of new synthetic methods and catalysts for chemical reactions, which have broad applications in pharmaceuticals and materials science (Takahashi & Achiwa, 1989).

properties

IUPAC Name

methyl (2S,4S)-4-(2-chlorophenoxy)pyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3.ClH/c1-16-12(15)10-6-8(7-14-10)17-11-5-3-2-4-9(11)13;/h2-5,8,10,14H,6-7H2,1H3;1H/t8-,10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCORMMXQOPGPBQ-GNAZCLTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)OC2=CC=CC=C2Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC=CC=C2Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2S,4S)-4-(2-chlorophenoxy)-2-pyrrolidinecarboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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